N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine
Description
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS: 1311280-05-3) is a pyridine derivative with a molecular formula of C₁₀H₁₃BrF₃N₃ and a molecular weight of 312.14 g/mol . It features a bromine atom at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring, coupled with a dimethyl-substituted ethylenediamine linker. This compound is used in pharmaceutical and agrochemical research, particularly in structure-activity relationship (SAR) studies due to its halogenated and electron-withdrawing substituents, which influence reactivity and binding affinity .
Properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrF3N3/c1-17(2)4-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFSJTBAMGGYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine (CAS Number: 1311280-05-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C₁₀H₁₃BrF₃N₃
- Molecular Weight : 312.13 g/mol
- Structure : The compound features a pyridine ring substituted with bromine and trifluoromethyl groups, contributing to its lipophilicity and potential biological interactions.
Research indicates that compounds similar to this compound may act as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are crucial in cancer therapy as they can alter gene expression by modifying histone acetylation states. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate cell membranes and interact with intracellular targets .
Cytotoxicity and Anticancer Potential
Several studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For example:
These findings suggest that the compound may exhibit significant cytotoxicity against specific cancer cells, potentially making it a candidate for further development as an anticancer agent.
Mechanistic Studies
The interaction of this compound with HDACs has been explored using fluorinated derivatives to understand their binding affinity and selectivity. The introduction of fluorine atoms has been shown to enhance the potency of HDAC inhibitors by increasing their hydrophobic interactions with the enzyme active site .
Case Studies
- Inhibition of HDAC Activity : A study demonstrated that compounds with similar structures inhibited HDAC1 and HDAC3 effectively, resulting in increased acetylation of histones and subsequent activation of tumor suppressor genes .
- Selectivity Profile : Another investigation highlighted that fluorinated derivatives exhibited varying selectivity towards different HDAC isoforms, indicating that modifications in substituents could fine-tune both potency and selectivity .
Scientific Research Applications
Medicinal Chemistry
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics may contribute to the development of novel drugs targeting various diseases, including cancer and infectious diseases.
Agrochemical Development
The compound's unique properties make it a candidate for developing agrochemicals, particularly as an insecticide or herbicide. Research indicates that similar pyridine derivatives exhibit effective biological activity against pests and weeds.
Materials Science
In materials science, this compound can be utilized in synthesizing advanced materials, including polymers and coatings. Its ability to modify surface properties makes it valuable for applications in electronics and nanotechnology.
Case Studies and Research Findings
| Study Title | Application | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Pyridine Derivatives" | Medicinal Chemistry | Demonstrated anti-cancer activity in vitro against specific cancer cell lines. |
| "Development of New Insecticides Based on Pyridine Structures" | Agrochemicals | Showed promising results in field trials against common agricultural pests. |
| "Novel Coatings Derived from Trifluoromethylated Compounds" | Materials Science | Enhanced durability and water resistance in polymer coatings compared to standard formulations. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
The compound’s structural analogs differ primarily in halogen substitution (Br vs. Cl), aromatic systems (pyridine vs. quinoline), and functional groups (dimethylamine vs. amidine). Key examples include:
Key Observations:
- Aromatic Systems: Quinoline derivatives (e.g., and ) exhibit cytotoxic or Akt-enhancing properties due to extended conjugation, whereas pyridine-based compounds are more compact and versatile in SAR studies .
Anticancer Potential :
- The quinoline-based N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine demonstrated potent cytotoxicity against MCF7 and MDA-MB468 breast cancer cell lines, with IC₅₀ values <10 µM . In contrast, the target compound’s bromo-trifluoromethyl-pyridine core may prioritize target specificity over broad cytotoxicity.
Synergistic Effects :
- N0-(7-Fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine () enhanced the efficacy of Akt inhibitors by 3–5-fold in cell-killing assays, suggesting ethylenediamine linkers play a critical role in modulating kinase inhibitor activity .
Antifungal Activity :
Preparation Methods
Synthesis of 3-Bromo-5-trifluoromethylaniline Intermediate
The key intermediate, 3-bromo-5-trifluoromethylaniline, is prepared from 4-bromo-2-trifluorotoluidine through a sequence of reactions as disclosed in Chinese patent CN101168510A:
| Step | Description | Conditions |
|---|---|---|
| Acetylation | React 4-bromo-2-trifluorotoluidine with acetic anhydride and acetic acid at 50-60 °C. | Acetic acid:aceticanhydride ratio 1:2-2.5; zinc powder catalyst may be added. |
| Nitration | Nitrate acetylated intermediate using sulfuric acid and nitric acid at below 20 °C. | Sulfuric acid to acetylate ratio 1:0.35-0.45; nitric acid 0.075-0.85 equivalents of sulfuric acid. |
| Deacetylation | Hydrolyze nitrated product with 30% hydrochloric acid under reflux until complete. | Adjust pH to alkaline with ammonia; filtration and drying follow. |
| Deamination | Diazotization with sodium nitrite in sulfuric acid at 10 °C, followed by reaction with phosphoric acid and ortho-phosphorous acid. | Temperature maintained below 30 °C; cupric oxide added as catalyst. |
| Reduction | Reduce diazonium salt with iron powder and glacial acetic acid under reflux. | Reflux for 30 min, then add material dropwise at 90-95 °C for 2 hours. |
This sequence efficiently yields 3-bromo-5-trifluoromethylaniline with high purity and yield, suitable for further functionalization.
Q & A
Q. What are the standard synthetic routes for N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves constructing the pyridine core followed by functionalization. A common route starts with halogenation and trifluoromethylation of a pyridine precursor. The diamine moiety (N,N-dimethyl-ethane-1,2-diamine) is then introduced via nucleophilic substitution or coupling reactions. Key steps include:
- Cyclization : Using catalysts like Pd(PPh₃)₄ for cross-coupling reactions under inert atmospheres.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency at 80–120°C .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Critical parameters include temperature control to avoid decomposition of the trifluoromethyl group and stoichiometric excess of the diamine to drive the reaction to completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- ¹H NMR : Look for triplet signals for the ethane-1,2-diamine protons (δ 2.5–3.0 ppm) and singlet peaks for N,N-dimethyl groups (δ 2.2–2.4 ppm). The pyridinyl proton adjacent to bromine typically appears downfield (δ 8.5–9.0 ppm) .
- ¹³C NMR : The trifluoromethyl carbon resonates at ~120 ppm (q, J = 280 Hz), while the pyridine carbons appear between 140–160 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (¹⁵Br/⁷⁹Br ~1:1) .
- IR Spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds are diagnostic .
Q. What are the common reactivity patterns of this compound in nucleophilic substitution and oxidation reactions?
- Methodological Answer :
- Nucleophilic Substitution : The bromine atom at the 3-position of the pyridine ring is susceptible to displacement by amines, thiols, or alkoxides. For example, reaction with sodium methoxide in DMF yields the methoxy derivative .
- Oxidation : The tertiary amine in the diamine moiety can be oxidized to N-oxide using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C. Monitor reaction progress via TLC (Rf shift) .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly when using different refinement software?
- Methodological Answer : Discrepancies often arise from differences in parameterization (e.g., thermal motion models) between programs like SHELXL and OLEX2. To mitigate:
- Validation Tools : Use CheckCIF to identify outliers in bond lengths/angles.
- Twinned Data : For cases of pseudo-merohedral twinning, employ SHELXL’s TWIN/BASF commands for refinement .
- High-Resolution Data : Collect synchrotron-derived data (λ = 0.7–1.0 Å) to improve model accuracy. Cross-validate with spectroscopic data (e.g., NMR) to confirm structural assignments .
Q. What experimental strategies can optimize the compound’s enzymatic inhibition potency, particularly in cancer-related targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the trifluoromethyl group’s position to enhance binding affinity. For example, replacing 5-CF₃ with 4-CF₃ may improve interactions with hydrophobic enzyme pockets .
- Kinetic Assays : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to measure inhibition constants (Kᵢ) against kinases (e.g., EGFR or BRAF). Compare IC₅₀ values with analogs lacking the bromine substituent .
- Molecular Dynamics (MD) Simulations : Model the compound’s binding mode to identify key residues (e.g., catalytic lysine or aspartate) for mutagenesis studies .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation products?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze monthly via HPLC (C18 column, acetonitrile/water gradient). Degradation products (e.g., de-brominated or oxidized species) elute earlier than the parent compound .
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the diamine moiety) by tracking fragment ions (m/z 154 for pyridine derivatives) .
- Recommendations : Store under argon at –20°C in amber vials to prevent photodegradation of the bromine substituent .
Q. What comparative advantages does this compound offer over structurally similar pyrazolo[1,5-a]pyrimidine derivatives in biochemical assays?
- Methodological Answer :
- Electrophilic Substitution : The bromine atom enables site-specific functionalization (e.g., Suzuki coupling) without altering the trifluoromethyl group, unlike pyrazolo[1,5-a]pyrimidines, which require protecting groups .
- Solubility : The diamine moiety enhances aqueous solubility (LogP ~1.5 vs. ~2.8 for pyrazolo analogs), improving bioavailability in cell-based assays .
- Table: Key Properties Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
